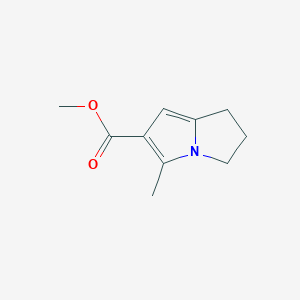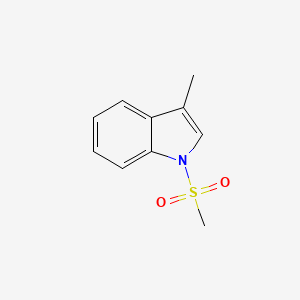
9-Ethyl-10-methyl-9,10-dihydroacridine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9-Ethyl-10-methyl-9,10-dihydroacridine can be achieved through various methods. One common method involves the reaction of 10-methylacridinium iodide with sodium methoxide in methanol or sodium ethoxide in ethanol . The reaction mixture is stirred at room temperature until a colorless solution is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-Ethyl-10-methyl-9,10-dihydroacridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo electrochemical oxidative aromatization, resulting in the formation of 9-substituted acridines or cleavage of the C–X bond . Photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine by dioxygen with manganese porphyrins yields 10-methyl-(9,10H)-acridone . Common reagents used in these reactions include strong oxidizing agents like cerium(IV) and iridium(IV) chloride, as well as manganese porphyrins . Major products formed from these reactions include acridones and other substituted acridines .
Wissenschaftliche Forschungsanwendungen
9-Ethyl-10-methyl-9,10-dihydroacridine has a wide range of scientific research applications. It is used as a model compound for studying hydride transfer reactions, which are important in understanding the mechanisms of NAD+ coenzyme models . The compound’s unique structure also makes it a valuable building block for the synthesis of various pharmaceutical and technical compounds .
Wirkmechanismus
The mechanism of action of 9-Ethyl-10-methyl-9,10-dihydroacridine involves hydride transfer reactions. The compound can form an electron donor-acceptor complex, which undergoes hydride transfer to produce reaction intermediates . This mechanism is similar to that of NADH model compounds, where the hydride transfer step is crucial for the compound’s activity . The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the subsequent transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
9-Ethyl-10-methyl-9,10-dihydroacridine can be compared with other similar compounds such as 9,9-dimethyl-9,10-dihydroacridine and 10-methyl-9,10-dihydroacridine . These compounds share similar structures and reactivity but differ in their substituents and specific applications. For example, 9,9-dimethyl-9,10-dihydroacridine is known for its AIE (aggregation-induced emission) properties, which make it useful in the development of new materials
Eigenschaften
IUPAC Name |
9-ethyl-10-methyl-9H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJUYIQHJCSSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2N(C3=CC=CC=C13)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20762870 | |
| Record name | 9-Ethyl-10-methyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20762870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109000-86-4 | |
| Record name | 9-Ethyl-10-methyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20762870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















